molecular formula C12H22N2O6 B1472917 3-(Boc-aminomethyl)-3-methylazetidine oxalate CAS No. 1400764-23-9

3-(Boc-aminomethyl)-3-methylazetidine oxalate

Cat. No. B1472917
M. Wt: 290.31 g/mol
InChI Key: JHELERKEXXLBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-protected amines, such as “3-(Boc-aminomethyl)-3-methylazetidine oxalate”, are commonly used in organic synthesis . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. The primary role of the Boc group is to prevent unwanted reactions from occurring at the amine during a chemical reaction .


Synthesis Analysis

While specific synthesis methods for “3-(Boc-aminomethyl)-3-methylazetidine oxalate” were not found, Boc-protected amines are generally synthesized from various amines using many methods . For example, a synthetic method of a Boc-protected compound involves several steps including reactions with methanol solution, trimethyl orthoformate, benzylamine, red aluminum, and Boc 2 O .


Molecular Structure Analysis

The molecular structure of Boc-protected amines can be determined by various methods. For example, the 3D structure of two Boc-compounds was determined by X-ray crystallography .


Chemical Reactions Analysis

Boc-protected amines are involved in various chemical reactions. For instance, they can be used in the synthesis of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected amines can vary. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume of a Boc-protected compound can be determined .

Safety And Hazards

Safety data sheets provide information on the potential hazards of chemicals. For example, a safety data sheet for a Boc-protected compound indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of Boc-protected amines could involve the development of novel synthetic methods and their applications in various fields such as drug discovery .

properties

IUPAC Name

tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.C2H2O4/c1-9(2,3)14-8(13)7(11)10(4)5-12-6-10;3-1(4)2(5)6/h7,12H,5-6,11H2,1-4H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHELERKEXXLBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-aminomethyl)-3-methylazetidine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Boc-aminomethyl)-3-methylazetidine oxalate
Reactant of Route 2
3-(Boc-aminomethyl)-3-methylazetidine oxalate
Reactant of Route 3
3-(Boc-aminomethyl)-3-methylazetidine oxalate
Reactant of Route 4
3-(Boc-aminomethyl)-3-methylazetidine oxalate
Reactant of Route 5
Reactant of Route 5
3-(Boc-aminomethyl)-3-methylazetidine oxalate
Reactant of Route 6
3-(Boc-aminomethyl)-3-methylazetidine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.